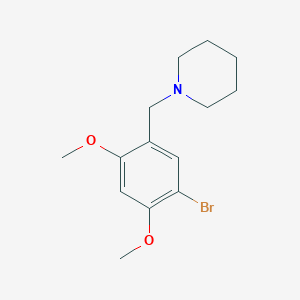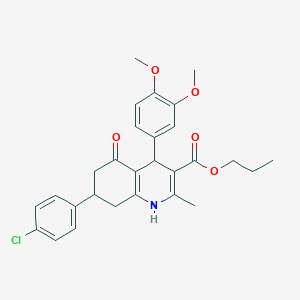
1-(5-bromo-2,4-dimethoxybenzyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromo-2,4-dimethoxybenzyl)piperidine, also known as BDMP, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. BDMP belongs to the class of compounds known as benzylpiperidines, which have been shown to have a range of biological activities.
Mécanisme D'action
The exact mechanism of action of 1-(5-bromo-2,4-dimethoxybenzyl)piperidine is not fully understood. However, it has been suggested that it may act as a modulator of the dopaminergic and glutamatergic systems in the brain. 1-(5-bromo-2,4-dimethoxybenzyl)piperidine has also been shown to have affinity for the sigma-1 receptor, which is involved in a range of cellular processes, including ion channel regulation and neurotransmitter release.
Biochemical and Physiological Effects
1-(5-bromo-2,4-dimethoxybenzyl)piperidine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and glutamate in the brain, which may contribute to its neuroprotective effects. 1-(5-bromo-2,4-dimethoxybenzyl)piperidine has also been shown to have antioxidant properties, which may protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(5-bromo-2,4-dimethoxybenzyl)piperidine in lab experiments is its ability to cross the blood-brain barrier, which allows it to act directly on the central nervous system. However, one limitation is that it has a relatively short half-life, which may make it difficult to achieve consistent results.
Orientations Futures
There are a number of future directions for research on 1-(5-bromo-2,4-dimethoxybenzyl)piperidine. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. 1-(5-bromo-2,4-dimethoxybenzyl)piperidine has also been investigated for its potential as a treatment for drug addiction and depression. Additionally, further studies are needed to fully understand the mechanism of action of 1-(5-bromo-2,4-dimethoxybenzyl)piperidine and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-(5-bromo-2,4-dimethoxybenzyl)piperidine involves the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with piperidine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine. The final product is obtained through purification by recrystallization.
Applications De Recherche Scientifique
1-(5-bromo-2,4-dimethoxybenzyl)piperidine has been the subject of scientific research due to its potential as a therapeutic agent. It has been shown to have a range of biological activities, including anticonvulsant, analgesic, and anxiolytic properties. 1-(5-bromo-2,4-dimethoxybenzyl)piperidine has also been investigated for its potential as a treatment for Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-17-13-9-14(18-2)12(15)8-11(13)10-16-6-4-3-5-7-16/h8-9H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQLAVRDIPHRGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCCCC2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-furyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5161816.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5161820.png)
![1-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2,3,3-trimethyl-3,4-dihydroisoquinolinium chloride](/img/structure/B5161822.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide](/img/structure/B5161824.png)
![ethyl 4-methyl-5-(4-morpholinylcarbonyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5161834.png)
![2-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5161849.png)
![3-{1-hydroxy-2-[(4-methoxybenzyl)amino]ethyl}phenol hydrochloride](/img/structure/B5161851.png)
![4-{2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethoxy}quinazoline](/img/structure/B5161860.png)



![2-chloro-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5161885.png)
![N-(3-{[(4-bromophenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B5161894.png)
